EphA2 Kinase Inhibitor Potency: ALW-II-41-27 (5-(Thiophen-2-yl)nicotinamide Scaffold) Delivers 70-Fold Improvement Over NG25 Structural Analog
The 5-(thiophen-2-yl)nicotinamide moiety serves as the essential core scaffold of ALW-II-41-27, a type II EphA2 kinase inhibitor. In direct head-to-head comparison within the same biochemical assay format, ALW-II-41-27 inhibits EphA2 (EPHA2/ECK) with an IC50 of 11 nM, representing a 70-fold potency enhancement over its close structural analog NG25 (IC50 = 770 nM). Both compounds share a similar kinase-targeting profile, but the 5-(thiophen-2-yl)nicotinamide-containing ALW-II-41-27 uniquely targets the ATP-binding pocket and an adjacent allosteric site near the DFG motif, a binding mode not accessible to NG25 . In H358 NSCLC cells, ALW-II-41-27 at 0.1–1 μM suppresses EphA2 tyrosine phosphorylation within 15 minutes and impairs survival of erlotinib-resistant tumor cells in vitro, while also inhibiting H358 and A375 xenograft tumor growth in vivo at 15–30 mg/kg b.i.d. i.p. .
| Evidence Dimension | EphA2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ALW-II-41-27 (incorporating 5-(thiophen-2-yl)nicotinamide scaffold): IC50 = 11 nM |
| Comparator Or Baseline | NG25 (structural analog lacking full 5-(thiophen-2-yl)nicotinamide motif): IC50 = 770 nM |
| Quantified Difference | 70-fold improvement in potency (11 nM vs 770 nM) |
| Conditions | Biochemical kinase inhibition assay; EphA2/ECK target; type II inhibitor binding mode targeting ATP pocket and allosteric DFG site |
Why This Matters
For medicinal chemistry and kinase drug discovery programs, the 70-fold potency advantage of the 5-(thiophen-2-yl)nicotinamide-containing scaffold over NG25 directly translates to lower compound quantities needed per assay, improved cellular activity windows, and a validated chemical starting point for EphA2-targeted lead optimization.
